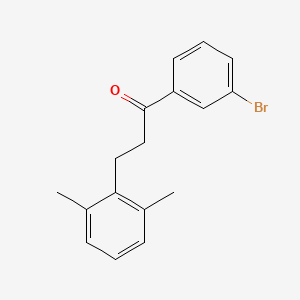

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

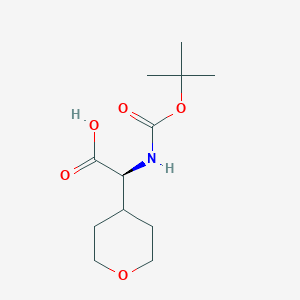

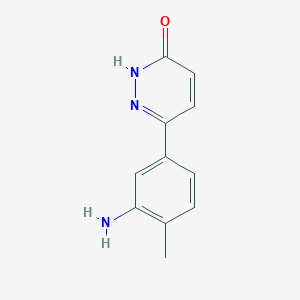

3-Bromo-3-(2,6-dimethylphenyl)propiophenone (3-BDPP) is an organic compound that is used in a variety of scientific research applications. It is a member of the propiophenone family, which is a group of compounds that are characterized by their chemical structure of a phenyl ring with a propan-2-one side chain. 3-BDPP has been used in a variety of research applications, such as in the synthesis of other organic compounds, as a reaction intermediate, and as a starting material for pharmaceuticals. It has also been used in biochemical and physiological experiments to study the effects of the compound on various biological systems.

Aplicaciones Científicas De Investigación

Environmental Implications and Degradation

Environmental Impact of Brominated Phenols 2,4,6-Tribromophenol, a structurally similar brominated phenol, is extensively produced and has a significant environmental footprint. It's an intermediate in the synthesis of brominated flame retardants and also degrades from such substances. It's used as a pesticide and naturally occurs in some aquatic organisms. Its ubiquity in the environment raises concerns, especially since its toxicokinetics and toxicodynamics are not fully understood. There's a need to understand its environmental behavior, especially considering newer flame retardants that degrade into 2,4,6-tribromophenol, potentially impacting aquatic environments, house dust, and foodstuff, making it a persistent environmental concern (Koch & Sures, 2018).

Degradation and Transformation of Brominated Compounds Tetrabromobisphenol A (TBBPA) and its derivatives undergo various transformation/degradation processes, with more than 100 degradation products identified, primarily less brominated compounds. The degradation of TBBPA mainly involves debromination and β-scission. However, in certain environmental media and biological tissues, brominated metabolites and derivatives like glucoside and sulfate are significant. This comprehensive review of the last 20 years of literature enhances understanding of the environmental behavior and ecological and health risks of TBBPA-associated brominated flame retardants (Liu et al., 2018).

Brominated Flame Retardants

Occurrence and Risks of Novel Brominated Flame Retardants The presence of 63 novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food, is critically reviewed. The study highlights the need for more research on their occurrence, environmental fate, and toxicity, with a call for improved analytical methods and further research on emission sources and potential leaching. Notably, high concentrations of certain NBFRs like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP), decabromodiphenyl ethane (DBDPE), and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) are reported, indicating significant concern and underscoring the need for ongoing monitoring and analysis (Zuiderveen et al., 2020).

Industrial Applications and Chemical Interactions

Regioselectivity in Bromination of Pyridines The study reevaluates the regioselectivity of bromination in unsymmetrical dimethylpyridines, using N-bromosuccinimide. It concludes that nitrogen in the ring has an inductive deactivating effect, with bromination occurring preferentially in the methyl group farthest from the nitrogen in the ring. This research provides insights into the chemical behavior of brominated compounds in industrial settings (Thapa et al., 2014).

Development of Fluorescent Chemosensors DFP (4-Methyl-2,6-diformylphenol) serves as a crucial platform for developing chemosensors detecting various analytes like metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are notable, emphasizing the potential for further modulation of its sensing capabilities and the development of more sophisticated chemosensors (Roy, 2021).

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGRTVZQGVPIMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644784 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-64-8 |

Source

|

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)

![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)